tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate
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Overview
Description
tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C13H13BrO2S and a molecular weight of 313.21 g/mol . It belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method includes the bromination of benzo[b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol
Scientific Research Applications
tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the tert-butyl ester group.
tert-Butyl 6-bromobenzo[d]thiazol-2-ylcarbamate: Contains a thiazole ring instead of a thiophene ring
Uniqueness
The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C13H13BrO2S |
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Molecular Weight |
313.21 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H13BrO2S/c1-13(2,3)16-12(15)11-6-8-4-5-9(14)7-10(8)17-11/h4-7H,1-3H3 |
InChI Key |
NPPOPZGRIPBAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
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